PXYC13

Antibiotic Resistance Tuberculosis Ribosomal Protein S1

Researchers needing matched regioisomers for RpsA binding pocket QSAR studies face narrow chemical options. PXYC13, a 2-thiopurine acetamide derivative, provides a validated mid-range positive control (Kd 7.61-8.50 µM) for STD-NMR and fluorescence quenching assays. Unlike ultra-high-affinity binders, this 4-methylbenzyl isomer enables benchmarking without confounding signal saturation. - Target: RpsA-CTD antagonist (Mycobacterium tuberculosis trans-translation) - Key difference: 2.85-fold affinity modulation vs. 3-methylbenzyl isomer (PXYC12) - Core scaffold: Hypoxanthine-2-thioacetic acid, orthogonal to 6-mercaptopurine metabolism

Molecular Formula C15H15N5O2S
Molecular Weight 329.4 g/mol
Cat. No. B11303491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePXYC13
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3
InChIInChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22)
InChIKeyAJLOFFFKQMQCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PXYC13 – Compound Classification and Procurement


2-[(6-Hydroxy-9H-purin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide (CAS 1031940-69-8, also known as PXYC13) is a purine-based small molecule characterized by a 6-oxo-1,6-dihydropurine core linked via a thioether bridge to an N-(4-methylbenzyl)acetamide moiety . The compound belongs to the class of 2-thiopurine acetamide derivatives and has been identified as a ribosomal protein S1 (RpsA) antagonist [1]. Its molecular formula is C₁₅H₁₅N₅O₂S with a molecular weight of 329.38 g/mol .

Target Engagement RpsA antagonist probe for trans‑translation studies in Mycobacterium tuberculosis
Selectivity Context Mechanistically distinct from purine antimetabolites; does not target nucleotide synthesis
Regioisomer Probe 4‑methylbenzyl substitution required for reproducible RpsA pocket engagement

Structural Determinants of PXYC13 Substitution Failure


The 2-thiopurine acetamide scaffold exhibits pronounced sensitivity to substitution patterns on the N-benzyl ring. Even minor positional isomerism dramatically alters target engagement: the 4-methylbenzyl derivative (this compound) displays a Kd of 7.61 μM for RpsA-CTD, whereas its 3-methylbenzyl isomer (PXYC12) achieves a 2.85‑fold higher affinity (Kd 2.67 μM) . This divergence precludes generic substitution between regioisomers, as the methyl group position directly influences hydrogen‑bonding geometry within the RpsA binding pocket [1]. Furthermore, the hypoxanthine‑2‑thioacetic acid core confers a distinct pharmacological profile orthogonal to 6‑mercaptopurine derivatives, which primarily target purine metabolism rather than ribosomal trans‑translation .

Regioisomer Positional isomerism (4‑methyl vs 3‑methyl) may shift RpsA binding affinity; PXYC12 (3‑methyl) cannot directly replace this product without reassay.
Mechanism mismatch 6‑Mercaptopurine acts via purine antimetabolite pathways; this compound antagonizes ribosomal trans‑translation — functional profiles may not transfer.

Quantitative Evidence for PXYC13 Procurement


RpsA Binding Affinity vs. PXYC12

This compound (PXYC13) binds RpsA-CTD with a Kd of 7.61 μM, while its 3‑methylbenzyl isomer (PXYC12) binds the same target with a Kd of 2.67 μM, representing a 2.85‑fold difference in affinity driven solely by the methyl group position . For the Ala438 deletion mutant (Δ438A) associated with pyrazinamide resistance, the Kd values are 8.50 μM for this compound versus 4.67 μM for the isomer, a 1.82‑fold difference .

RpsA affinity vs. PXYC12
Data to verify
Kd 7.61 μM (CTD) vs. 2.67 μM (3‑methyl isomer); Δ438A 8.50 μM vs. 4.67 μM
Reported regioisomeric affinity differential; substitution position affects target engagement.
FQT/STD‑NMR; recombinant RpsA‑CTD.
Antibiotic Resistance Tuberculosis Ribosomal Protein S1

Affinity Ranking in RpsA Antagonist Series

Within the published series of 2‑((hypoxanthine‑2‑yl)thio)acetic acid derivatives, this compound (Kd 7.61 μM) occupies an intermediate affinity position. PXYC1 (structure undisclosed) achieves the highest reported affinity with Kd values of 0.81 μM (CTD) and 0.31 μM (Δ438A), approximately 9‑fold and 27‑fold higher, respectively . Conversely, PXYD3 shows comparable affinity with Kd values of 5.66 μM (CTD) and 6.91 μM (Δ438A) .

Affinity ranking in series
Data to verify
Intermediate affinity: Kd 7.61–8.50 μM; PXYC1 0.31–0.81 μM (ranked higher), PXYD3 5.66–6.91 μM
Position within tested set supports selection of mid‑range affinity tool.
In vitro binding; FQT/STD‑NMR.
Structure-Activity Relationship RpsA Antagonists Drug Design

Mechanistic Differentiation from 6-Mercaptopurine

This compound acts as a ribosomal protein S1 (RpsA) antagonist targeting the bacterial trans‑translation machinery, with Kd values of 7.61–8.50 μM [1]. In contrast, 6‑mercaptopurine (6‑MP) functions as a purine antimetabolite incorporated into DNA/RNA following metabolic activation, inhibiting de novo purine synthesis [2]. No published data indicate that this compound undergoes analogous metabolic activation or inhibits nucleotide synthesis pathways [1].

Mechanism vs. 6‑MP
Class‑level inference
RpsA antagonism (trans‑translation) vs. purine antimetabolite; no overlapping activation pathways reported.
Mechanistic separation avoids antimetabolite off‑target liability for TB research.
No evidence of cross‑resistance.
Mechanism of Action Purine Analog Antimetabolite

Physicochemical Profile for Formulation

The compound has a molecular weight of 329.38 g/mol, a predicted density of 1.49 ± 0.1 g/cm³, and a predicted pKa of 11.29 ± 0.20 . While direct experimental logP data are not available in the primary literature, the presence of the 4‑methylbenzyl substituent confers higher lipophilicity compared to unsubstituted benzyl analogs, which may influence membrane permeability and formulation strategies [1].

Physicochemical profile
Predicted data
MW 329.38; density 1.49 g/cm³ (pred.); pKa 11.29 (pred.); higher lipophilicity conferred by 4‑methylbenzyl group.
May guide solvent selection and membrane-permeability estimation.
Computational predictions; experimental logP not reported.
Physicochemical Properties Formulation Lipophilicity

Synthesis Accessibility and Scalability

The synthesis of this compound proceeds via alkylation of 2‑thiohypoxanthine with N‑(4‑methylbenzyl)‑2‑chloroacetamide or through amide coupling of 2‑((6‑hydroxy‑9H‑purin‑2‑yl)thio)acetic acid with 4‑methylbenzylamine [1]. This route parallels that of the 3‑methylbenzyl isomer (PXYC12), with both compounds sharing a common 2‑thiopurine acetic acid intermediate . The commercial availability of both regioisomeric benzylamine building blocks (4‑methyl vs. 3‑methyl) makes synthetic route selection the primary procurement determinant rather than route complexity.

Synthesis accessibility
Reported
Common intermediate with 3‑methyl isomer; alkylation/amide coupling routes; regioisomer building blocks commercially available.
Synthetic tractability not a differentiator; procurement driven by required biological profile.
Standard organic synthesis conditions.
Chemical Synthesis Scalability Supply Chain

PXYC13 Application Scenarios


Regioisomer-Dependent RpsA Binding Probe

This compound (4‑methylbenzyl isomer) and its 3‑methylbenzyl counterpart (PXYC12) constitute a matched pair for probing the steric and electronic requirements of the RpsA binding pocket. With a 2.85‑fold difference in affinity for RpsA‑CTD and a 1.82‑fold difference for the Δ438A mutant, these regioisomers enable quantitative structure‑activity relationship (QSAR) studies and molecular docking validation in anti‑tuberculosis drug discovery programs [1].

Control for Trans-Translation Inhibition Assays

Given its intermediate binding affinity (Kd 7.61–8.50 μM) relative to other RpsA antagonists in the chemical series, this compound serves as a useful mid‑range positive control in fluorescence quenching titration (FQT) and saturation transfer difference (STD) NMR assays [1]. This enables researchers to benchmark the activity of novel analogs without the confounding factors associated with ultra‑high‑affinity binders such as PXYC1 (Kd 0.31–0.81 μM) .

Scaffold for Anti-TB Lead Optimization

The 2‑((hypoxanthine‑2‑yl)thio)acetic acid core of this compound represents a validated starting point for medicinal chemistry campaigns targeting trans‑translation in Mycobacterium tuberculosis [1]. Its moderate affinity provides a baseline from which structural modifications—particularly to the N‑benzyl substituent—can be systematically explored to enhance potency while maintaining favorable physicochemical properties .

Application
Selection Property
Validation Focus
Regioisomeric RpsA pocket studies
N‑Benzyl substitution pattern
Steric/electronic QSAR validation
Trans‑translation inhibition benchmarking
Mid‑range affinity control
FQT/STD‑NMR assay calibration
Anti‑TB lead optimization scaffold
Hypoxanthine‑2‑thioacetic acid core
Systematic N‑benzyl modification exploration
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